
SOMCL-863
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SOMCL-863 is a selective and orally bioavailable c-Met inhibitor that exhibits antitumor activity both in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity SOMCL-863 is recognized for its potent antitumor activity. It functions as a selective c-Met inhibitor and has shown effectiveness in impeding c-Met signaling pathways. This disruption leads to significant inhibition of c-Met-dependent cellular functions such as proliferation, migration, invasion, cell scattering, and invasive growth. In vivo studies, specifically in EBC-1 and NCI-H1993 xenografts, revealed that SOMCL-863 exhibits substantial antitumor efficacy. It achieves this through anti-proliferative actions and antiangiogenic mechanisms, marked by the reduction of tumor cell proliferation, decrease in microvessel density, and diminished secretion of the proangiogenic factor IL-8. These findings position SOMCL-863 as a promising candidate for the treatment of c-Met-driven human cancers, further accentuated by its optimal pharmacokinetic properties (Wang et al., 2014).
Eigenschaften
CAS-Nummer |
1452310-87-0 |
|---|---|
Produktname |
SOMCL-863 |
Molekularformel |
C23H24F3N5O3 |
Molekulargewicht |
475.47 |
IUPAC-Name |
2-(4-(5-((3-Nitrobenzyl)amino)-7-(trifluoromethyl)quinolin-3-yl)piperazin-1-yl)ethanol |
InChI |
InChI=1S/C23H24F3N5O3/c24-23(25,26)17-11-21(27-14-16-2-1-3-18(10-16)31(33)34)20-13-19(15-28-22(20)12-17)30-6-4-29(5-7-30)8-9-32/h1-3,10-13,15,27,32H,4-9,14H2 |
InChI-Schlüssel |
IEQYRWPMNVPDLX-UHFFFAOYSA-N |
SMILES |
FC(C1=CC(NCC2=CC=CC([N+]([O-])=O)=C2)=C3C=C(N4CCN(CCO)CC4)C=NC3=C1)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SOMCL-863; SOMCL 863; SOMCL863; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



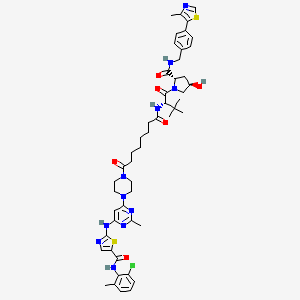
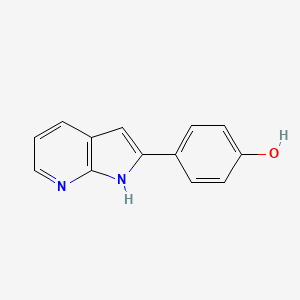
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)
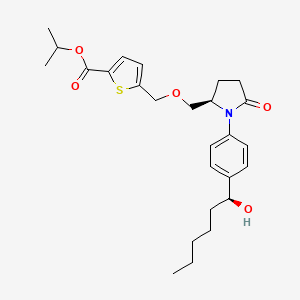

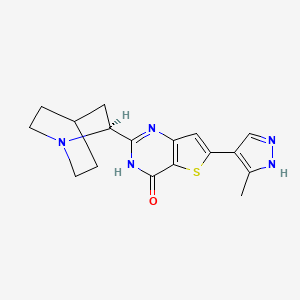
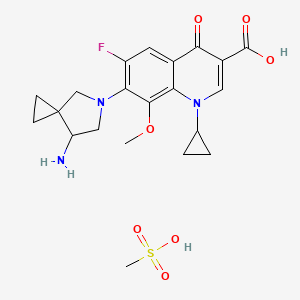
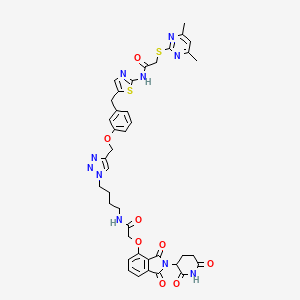
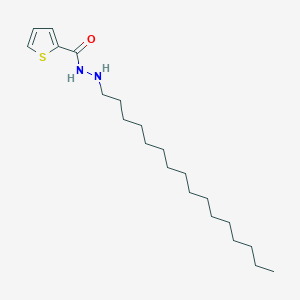
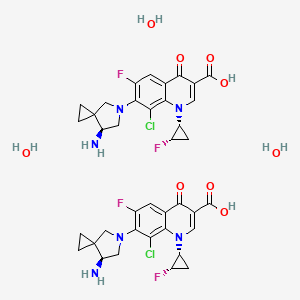
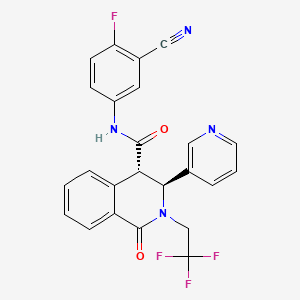
![2-Pyridin-3-ylbenzo[f][1,3]benzoxazole-4,9-dione](/img/structure/B610856.png)